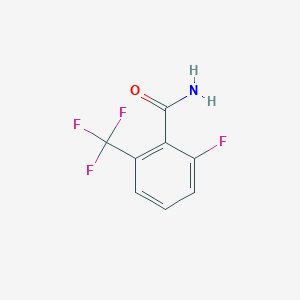

2-Fluoro-6-(trifluoromethyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQGJCJJFXIYHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372126 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144851-59-2 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 144851-59-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzamide

Introduction

2-Fluoro-6-(trifluoromethyl)benzamide is a highly functionalized aromatic compound that serves as a crucial building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom and a trifluoromethyl group ortho to the benzamide functionality, imparts a distinct set of electronic and steric properties. The presence of these electron-withdrawing groups significantly influences the molecule's reactivity, binding affinities, and metabolic stability, making it a valuable synthon for the development of novel pharmaceuticals and agrochemicals.[1][2][3] The strategic incorporation of fluorine and trifluoromethyl groups is a well-established strategy to enhance drug-like properties, including lipophilicity and metabolic resistance.[2][4] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and handling of this compound for researchers, scientists, and drug development professionals.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is cataloged under several identifiers across major chemical databases.

The arrangement of the substituents on the benzene ring is critical to the molecule's properties. The ortho-positioning of the fluorine and trifluoromethyl groups creates a sterically hindered environment around the amide group, which can influence its rotational dynamics and intermolecular interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are essential for determining appropriate solvents, storage conditions, and purification techniques. The data below has been aggregated from chemical supplier databases.[5]

| Property | Value | Source |

| Melting Point | 144-147 °C | [5] |

| Boiling Point | 203.0 ± 40.0 °C (Predicted) | [5] |

| Density | 1.420 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 14.73 ± 0.50 (Predicted) | [5] |

| Storage Temperature | 2-8 °C | [5] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. The following sections detail the expected spectral characteristics of this compound.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons will appear as complex multiplets in the downfield region (approx. 7.5-7.8 ppm). The amide protons (-CONH₂) will typically appear as two broad singlets, the chemical shift of which is highly dependent on solvent and concentration. |

| ¹³C NMR | Aromatic carbons will show characteristic shifts, with those bonded to fluorine exhibiting C-F coupling. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, and its chemical shift will be significantly downfield.[7][8] The carbonyl carbon of the amide will be observed around 165-170 ppm. |

| ¹⁹F NMR | Two distinct signals are expected. One for the aromatic fluorine atom and a second, more intense signal for the trifluoromethyl group. The aromatic fluorine will likely show coupling to nearby protons. The trifluoromethyl group signal is often used as a reference.[7][8] |

| IR Spectroscopy | Key absorptions include N-H stretching of the primary amide (two bands, ~3400 and ~3200 cm⁻¹), C=O stretching (~1660 cm⁻¹), C-F stretching (~1350-1100 cm⁻¹), and aromatic C=C stretching (~1600-1450 cm⁻¹).[9][10] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 207. Common fragmentation patterns for benzamides include the loss of the amino group (-NH₂) to form a stable benzoyl cation.[11] |

Synthesis and Reactivity

Synthesis Pathway

This compound is typically synthesized from corresponding precursors through standard organic transformations. A common and efficient laboratory-scale synthesis involves the hydrolysis of 2-fluoro-6-(trifluoromethyl)benzonitrile. This reaction can be catalyzed by either acid or base.

Caption: A common synthetic route to the target compound.

This pathway is advantageous as the nitrile precursor is commercially available or can be prepared from 2-fluoro-6-(trifluoromethyl)benzaldehyde.[12] Alternative routes, such as those starting from 2,3-dichlorotrifluorotoluene, have been developed for industrial-scale production.[13]

Reactivity Profile

The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of its ortho substituents.

-

Amide Group: The amide functionality can undergo hydrolysis under harsh acidic or basic conditions to yield the corresponding carboxylic acid. It can also be dehydrated to the nitrile or reduced to the benzylamine.

-

Aromatic Ring: The fluorine and trifluoromethyl groups are strongly deactivating and meta-directing for electrophilic aromatic substitution. This makes reactions like nitration or halogenation on the aromatic ring challenging and likely to occur at the 4-position.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly displacement of the fluorine atom by strong nucleophiles, although this requires forcing conditions.

Caption: Factors influencing the compound's reactivity.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Synthesis: The benzamide motif is a common feature in many biologically active compounds. Specifically, fluorinated benzamides have been identified as potent inhibitors of the bacterial cell division protein FtsZ, making them attractive scaffolds for developing new antibiotics.[4] The unique electronic and conformational properties imparted by the 2-fluoro-6-trifluoromethyl substitution pattern can be exploited to fine-tune binding interactions with biological targets.

-

Agrochemical Development: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and environmental persistence of pesticides and herbicides. This compound serves as a valuable starting material for creating novel agrochemicals.

-

Materials Science: The rigid and polar nature of the molecule makes it a candidate for incorporation into polymers or organic materials where specific electronic properties are desired.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety. This compound is classified as an irritant.[5]

| Hazard Type | GHS Classification and Statements |

| Pictogram | Warning |

| Hazard Statements | H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection.[14] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[14][15]

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[1][5]

Experimental Protocols

Protocol 1: Representative Synthesis via Nitrile Hydrolysis

This protocol describes a general procedure for the synthesis of this compound from its corresponding nitrile.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq).

-

Reagent Addition: Add a solution of 30% hydrogen peroxide (5.0 eq) and potassium carbonate (0.2 eq) in dimethyl sulfoxide (DMSO). Causality: The peroxide acts as the oxygen source for hydrolysis, while the carbonate base activates the peroxide and facilitates the reaction.

-

Reaction: Heat the mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove any residual DMSO and salts.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure this compound.

-

Characterization: Dry the purified product under vacuum and confirm its identity and purity using NMR spectroscopy, IR spectroscopy, and melting point analysis.

Protocol 2: Sample Preparation for ¹H NMR Analysis

This protocol outlines the standard procedure for preparing a sample for NMR analysis.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing large solvent signals from obscuring the analyte signals.

-

Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

-

Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool in the pipette during transfer to remove any particulate matter.

-

Analysis: Cap the NMR tube, wipe it clean, and carefully insert it into the NMR spectrometer's spinner turbine for analysis.

References

- Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. SFJ-Chemicals. [Link]

- 2-Fluoro-6-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 521933. PubChem. [Link]

- SAFETY DATA SHEET - 2-(Trifluoromethyl)benzamide. Fisher Scientific. [Link]

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Supporting Information for scientific papers. The Royal Society of Chemistry. [Link]

- Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition. PMC - PubMed Central - NIH. [Link]

- Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

- Benzamide-simplified mass spectrum.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 144851-59-2 [amp.chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Benzamide(55-21-0) IR Spectrum [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Fluoro-6-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.co.uk [fishersci.co.uk]

2-Fluoro-6-(trifluoromethyl)benzamide CAS number 144851-59-2

An In-Depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzamide (CAS: 144851-59-2)

Introduction

This compound, identified by CAS Number 144851-59-2, is a highly functionalized aromatic compound that has emerged as a pivotal building block in modern synthetic and medicinal chemistry.[1][2][3] Its structure, featuring a benzamide core substituted with two distinct, strongly electron-withdrawing groups—a fluorine atom and a trifluoromethyl group—at the ortho positions, imparts a unique combination of steric and electronic properties. This strategic fluorination is a cornerstone of contemporary drug discovery, often employed to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity to optimize pharmacokinetic profiles.[4][5]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide an in-depth analysis of the compound's properties, synthesis, reactivity, and applications, with a focus on the causal reasoning behind experimental methodologies and its strategic value in pharmaceutical research.

Part 1: Physicochemical Properties and Spectral Analysis

A precise understanding of a compound's physical and spectral characteristics is fundamental to its application in research and synthesis. The properties of this compound are summarized below, followed by an expert analysis of its expected spectral profile.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| CAS Number | 144851-59-2 | [6] |

| Molecular Formula | C₈H₅F₄NO | [7] |

| Molecular Weight | 207.12 g/mol | [7][6] |

| Appearance | White crystalline solid | [8][9] |

| Melting Point | 144-147 °C | [7][6] |

Expected Spectral Profile: An Interpretive Guide

While raw spectral data provides confirmation of identity, a predictive understanding of the spectrum is crucial for reaction monitoring and structural elucidation of its derivatives.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be dominated by the aromatic region. The three aromatic protons will appear as a complex multiplet, likely in the downfield region (δ 7.5-8.0 ppm), due to the deshielding effects of the adjacent carbonyl, fluorine, and trifluoromethyl groups. The two amide protons (-CONH₂) are expected to present as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon spectrum will be characterized by distinct signals for the eight carbons. The carbonyl carbon will be significantly downfield (>165 ppm). The aromatic carbons will show complex splitting patterns due to coupling with fluorine. The carbon directly bonded to the fluorine atom (C-F) and the trifluoromethyl group (C-CF₃) will exhibit large one-bond coupling constants (¹JC-F). The trifluoromethyl carbon itself will appear as a quartet due to coupling with its three fluorine atoms.

-

¹⁹F NMR Spectroscopy : This is a key technique for fluorinated compounds. Two distinct signals are expected: a singlet (or narrowly split multiplet due to coupling with aromatic protons) for the trifluoromethyl group (-CF₃) and a multiplet for the aromatic fluorine (Ar-F).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups.[10] Characteristic absorption bands include:

-

N-H Stretching : A pair of medium-to-strong bands around 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amide.

-

C=O Stretching (Amide I) : A strong, sharp absorption band around 1660-1680 cm⁻¹.

-

N-H Bending (Amide II) : A medium-to-strong band near 1600-1640 cm⁻¹.

-

C-F Stretching : Strong absorptions in the fingerprint region, typically between 1350-1100 cm⁻¹, associated with the Ar-F and C-F bonds of the trifluoromethyl group.

-

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum should show a clear molecular ion (M⁺) peak at m/z 207. Key fragmentation pathways would likely involve the loss of the amide group (-NH₂) to give a fragment at m/z 191, and potentially the loss of a fluorine atom or the entire trifluoromethyl group.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound requires precise control over regiochemistry. A robust method detailed in the patent literature involves a multi-step sequence starting from a commercially available dichlorinated precursor.[11] This approach is advantageous due to the availability of starting materials and the straightforward nature of the transformations.

Diagram: Synthetic Workflow

Caption: Synthetic pathway to this compound.

Experimental Protocol: A Step-by-Step Methodology

The following protocol is a representative synthesis adapted from established methodologies.[11] The rationale behind key steps is provided to offer deeper insight.

Step 1: Fluorination of 2,3-Dichlorobenzotrifluoride

-

Setup : To a dried, inert-atmosphere reactor equipped with a mechanical stirrer and reflux condenser, add 2,3-dichlorobenzotrifluoride, a suitable solvent (e.g., sulfolane), a fluorinating agent (e.g., spray-dried potassium fluoride), and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide).

-

Causality : Sulfolane is a high-boiling polar aprotic solvent, ideal for facilitating SNAr reactions which often require elevated temperatures. The phase-transfer catalyst is crucial for solubilizing the fluoride salt in the organic phase to enable the reaction.

-

-

Reaction : Heat the mixture to 180-220 °C and maintain for several hours. Monitor the reaction progress by Gas Chromatography (GC).

-

Workup : After cooling, dilute the reaction mixture with an organic solvent (e.g., toluene) and filter to remove inorganic salts. Wash the filtrate with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-fluoro-3-chloro-6-(trifluoromethyl)benzene.

Step 2: Cyanation

-

Setup : In a suitable reactor, combine the product from Step 1 with copper(I) cyanide in a high-boiling solvent like DMF or NMP.

-

Causality : This is a Rosenmund-von Braun reaction. Copper(I) cyanide is the reagent of choice for converting aryl halides to nitriles. The reaction requires high temperatures to proceed.

-

-

Reaction : Heat the mixture to 150-180 °C for several hours, monitoring by GC or TLC.

-

Workup : Cool the mixture and pour it into an aqueous solution of ferric chloride and HCl to decompose the copper cyanide complex. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the resulting crude 2-fluoro-6-(trifluoromethyl)benzonitrile by distillation or chromatography.

Step 3: Hydrolysis to the Amide

-

Setup : Dissolve the nitrile from Step 2 in a suitable acid (e.g., concentrated sulfuric acid) or a basic solution (e.g., NaOH in aqueous alcohol).

-

Causality : Nitrile hydrolysis can be catalyzed by either acid or base. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis involves direct nucleophilic attack of hydroxide on the nitrile carbon.

-

-

Reaction : Gently heat the mixture (e.g., 80-100 °C) and stir for 2-4 hours until the reaction is complete (monitored by HPLC).[11]

-

Workup : If using acid, carefully pour the reaction mixture onto ice and collect the precipitated solid by filtration. If using a base, cool the reaction mixture to precipitate the product, which is then collected by filtration.[11] Wash the solid with cold water and dry to afford this compound.

Part 3: Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems directly from its unique electronic architecture and its role as a versatile synthetic intermediate.

Core Reactivity

The aromatic ring is highly electron-deficient due to the combined -I (inductive) and -M (mesomeric) effects of the trifluoromethyl and carboxamide groups, and the strong -I effect of the fluorine atom. This electronic profile dictates its reactivity:

-

Nucleophilic Aromatic Substitution (SNAr) : While the fluorine is a good leaving group, the ortho-trifluoromethyl group provides significant steric hindrance, making SNAr reactions at the C-F position challenging but feasible with potent, small nucleophiles under forcing conditions.

-

Amide Group Chemistry : The amide functionality can undergo standard transformations. It can be hydrolyzed back to the corresponding carboxylic acid under harsh acidic or basic conditions. More importantly, it can be reduced to 2-fluoro-6-(trifluoromethyl)benzylamine, a key pharmaceutical intermediate.[12][13]

Diagram: Role as a Pharmaceutical Intermediate

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Fluorinated Amides Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. nbinno.com [nbinno.com]

- 6. This compound , 95+% , 144851-59-2 - CookeChem [cookechem.com]

- 7. This compound CAS#: 144851-59-2 [m.chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzamide: Properties, Synthesis, and Applications for the Research Professional

This guide provides a comprehensive technical overview of 2-Fluoro-6-(trifluoromethyl)benzamide, a fluorinated aromatic amide of significant interest in medicinal chemistry and drug discovery. By leveraging its unique electronic and steric properties, this molecule serves as a valuable building block for the synthesis of complex bioactive compounds. This document will delve into its physicochemical characteristics, synthetic pathways, reactivity, and potential applications, offering insights grounded in established chemical principles and supported by relevant literature.

Molecular Overview and Physicochemical Properties

This compound (CAS No. 144851-59-2) is a white crystalline solid at room temperature. The presence of both a fluorine atom and a trifluoromethyl group ortho to the benzamide functionality imparts distinct properties that are highly sought after in the design of novel therapeutics. The strong electron-withdrawing nature of these substituents significantly influences the molecule's reactivity, conformation, and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 144851-59-2 | [1] |

| Molecular Formula | C₈H₅F₄NO | [1] |

| Molecular Weight | 207.12 g/mol | [1] |

| Melting Point | 144-147 °C | [1] |

| Boiling Point | 203.0 ± 40.0 °C (Predicted) | [1] |

| Density | 1.420 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.73 ± 0.50 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often starting from commercially available fluorinated toluenes. A plausible and efficient method, adapted from related syntheses, involves the hydrolysis of the corresponding nitrile.[2]

Synthetic Pathway Overview

A common strategy involves the preparation of the key intermediate, 2-fluoro-6-(trifluoromethyl)benzonitrile, followed by its hydrolysis to the desired benzamide. This multi-step synthesis offers a reliable route with good overall yields.

Sources

An In-Depth Technical Guide to the Molecular Structure of 2-Fluoro-6-(trifluoromethyl)benzamide

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-Fluoro-6-(trifluoromethyl)benzamide (CAS No. 144851-59-2), a critical fluorinated building block in modern medicinal and materials chemistry. We delve into the nuanced interplay of its constituent functional groups—the benzamide core, the ortho-fluorine atom, and the ortho-trifluoromethyl group—which dictates its physicochemical properties, reactivity, and utility. This document synthesizes data from spectroscopic characterization, outlines a common synthetic pathway, and provides essential safety protocols. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's structural and chemical behavior.

Introduction: Strategic Importance of Ortho-Disubstituted Benzamides

Benzamides are a cornerstone scaffold in drug discovery, present in numerous approved therapeutic agents. The specific substitution pattern on the phenyl ring dramatically influences pharmacological activity. This compound belongs to a class of ortho-disubstituted benzamides where severe steric hindrance and potent electronic effects are strategically employed. The fluorine atom acts as a bioisostere for hydrogen, enhancing metabolic stability and modulating pKa, while the trifluoromethyl (-CF3) group, a powerful electron-withdrawing entity, significantly impacts ring electronics and lipophilicity. Understanding the precise three-dimensional arrangement and electronic landscape of this molecule is paramount for predicting its behavior in complex synthetic sequences and biological systems.

Chemical Identity and Physicochemical Properties

A summary of the key identifying and physical properties of this compound is presented below. These data are crucial for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 144851-59-2 | [1][2][3] |

| Molecular Formula | C₈H₅F₄NO | [1][2][3] |

| Molecular Weight | 207.12 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 144-147 °C | [1] |

| Boiling Point | ~203 °C (Predicted) | [1] |

| pKa | ~14.73 (Predicted) | [1] |

| Density | ~1.42 g/cm³ (Predicted) | [1] |

Molecular Structure and Spectroscopic Fingerprint

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, arising from the interaction of the molecule with different forms of electromagnetic radiation.

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton spectrum is relatively simple but informative. The aromatic protons will appear as a complex multiplet, shifted downfield due to the electron-withdrawing effects of the adjacent substituents. The two amide protons (-CONH₂) will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The carbonyl carbon of the amide will be the most downfield signal (~160-170 ppm). The aromatic carbons directly attached to the fluorine and trifluoromethyl groups will show characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. Two signals are expected: one for the aromatic fluorine and a second for the -CF₃ group. The chemical shifts and coupling constants provide definitive confirmation of their respective electronic environments.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. An Attenuated Total Reflectance (ATR) IR spectrum is readily obtainable for this solid compound.[3]

-

N-H Stretch: Two distinct sharp peaks are expected in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C=O Stretch (Amide I band): A strong, sharp absorption will be present around 1650-1680 cm⁻¹, characteristic of the amide carbonyl group.

-

C-F Stretches: Strong absorptions in the fingerprint region, typically between 1100-1350 cm⁻¹, will correspond to the C-F bonds of both the aromatic fluorine and the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Molecular Ion Peak (M⁺): Under Electron Ionization (EI), the spectrum will show a clear molecular ion peak corresponding to the exact mass of the molecule (m/z = 207.03).

-

Fragmentation: Common fragmentation pathways include the loss of the amide group (-NH₂) and cleavage of the trifluoromethyl group, leading to characteristic daughter ions that further validate the structure.

Synthesis and Mechanistic Considerations

A common and logical laboratory-scale synthesis starts from the corresponding benzonitrile, 2-Fluoro-6-(trifluoromethyl)benzonitrile. This approach leverages the controlled hydrolysis of the nitrile group to the primary amide.

Caption: A logical workflow for the analytical validation of the final product.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory. This compound is classified as an irritant.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [4][5]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. [4][6]Handle in a well-ventilated area or a chemical fume hood. [4][6]* First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. [4][6] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [6] * Inhalation: Remove person to fresh air and keep comfortable for breathing. [4][6] * Ingestion: Rinse mouth and seek medical advice. [6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]

-

Conclusion

The molecular structure of this compound is a deliberate arrangement of functional groups designed to impart specific chemical properties. The steric crowding and strong electronic-withdrawing nature of the ortho-substituents create a unique chemical entity. Its structure has been unequivocally confirmed by a suite of spectroscopic techniques, each providing complementary information. A reliable synthetic route from the corresponding nitrile allows for its accessible preparation in a laboratory setting. A thorough understanding of its structure, properties, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in advancing chemical and pharmaceutical research.

References

- Vertex AI Search. (n.d.). Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine.

- SynQuest Laboratories, Inc. (n.d.). 2,6-Bis(trifluoromethyl)benzamide Safety Data Sheet.

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- PubChem. (n.d.). 2,3-Difluoro-6-(trifluoromethyl)benzamide.

- Fisher Scientific. (2023, September 1). 2-(Trifluoromethyl)benzamide Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). Benzamide Safety Data Sheet.

- ChemicalBook. (2023, January 14). This compound Safety Data Sheet.

- Fisher Scientific. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzonitrile Safety Data Sheet.

- PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde.

- ChemicalBook. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

- SpectraBase. (n.d.). This compound [ATR-IR].

- Sigma-Aldrich. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzonitrile 97%.

Sources

- 1. This compound | 144851-59-2 [amp.chemicalbook.com]

- 2. This compound | 144851-59-2 [amp.chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 2-Fluoro-6-(trifluoromethyl)benzaldehyde | C8H4F4O | CID 521933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

2-Fluoro-6-(trifluoromethyl)benzamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-(trifluoromethyl)benzamide

Abstract

This compound is a key fluorinated building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho to the amide functionality, imparts specific steric and electronic properties that are leveraged in the design of bioactive compounds. This guide provides a comprehensive overview of the principal synthetic pathways to this valuable intermediate. We will delve into the mechanistic underpinnings of each route, offer detailed, field-tested experimental protocols, and discuss the critical parameters that ensure high yield and purity. This document is intended for researchers, chemists, and process development professionals who require a deep, practical understanding of synthesizing this target molecule.

Retrosynthetic Analysis and Strategic Overview

A successful synthesis begins with a robust retrosynthetic strategy. For a molecule like this compound, the most logical and industrially practiced disconnections center on the formation of the amide bond and the construction of the substituted aromatic core.

The primary retrosynthetic disconnection points to two main precursors:

-

2-Fluoro-6-(trifluoromethyl)benzoic acid : This is the most direct precursor, requiring a reliable amidation strategy.

-

2-Fluoro-6-(trifluoromethyl)benzonitrile : This precursor necessitates a controlled hydrolysis of the nitrile group.

A secondary analysis focuses on the synthesis of these key precursors, which are not always commercially available in bulk or may be required in higher purity than stock grades.

Caption: Retrosynthetic analysis of this compound.

Pathway I: Amidation of 2-Fluoro-6-(trifluoromethyl)benzoic Acid

This is the most reliable and widely adopted strategy for synthesizing primary amides from carboxylic acids. The core principle involves the "activation" of the carboxylic acid's carbonyl group to make it more susceptible to nucleophilic attack by an ammonia source. Direct reaction between a carboxylic acid and ammonia typically results in a stable ammonium salt, inhibiting the desired amide formation without harsh conditions[1].

Method A: Activation via Thionyl Chloride (SOCl₂)

The use of thionyl chloride (SOCl₂) to convert a carboxylic acid into its corresponding acyl chloride is a classic, cost-effective, and robust method[2]. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

Causality and Mechanism: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate. This intermediate readily collapses, releasing SO₂ and HCl, to yield the acyl chloride. The subsequent introduction of an amine (in this case, ammonia) leads to a rapid nucleophilic acyl substitution to form the stable amide bond[2][3].

Caption: Experimental workflow for the thionyl chloride-mediated amidation.

Experimental Protocol:

-

Acyl Chloride Formation:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-6-(trifluoromethyl)benzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq), either neat or in an aprotic solvent like toluene or dichloromethane (DCM)[2][4].

-

Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to accelerate the reaction.

-

Heat the mixture to reflux (typically 70-80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After completion, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. This step is critical and should be performed in a well-ventilated fume hood.

-

-

Amide Formation (Ammonolysis):

-

Dissolve the crude 2-fluoro-6-(trifluoromethyl)benzoyl chloride in an inert, anhydrous aprotic solvent (e.g., DCM, THF, or diethyl ether).

-

In a separate vessel, prepare a concentrated solution of ammonium hydroxide (~28-30%) and cool it in an ice-salt bath to 0-5°C.

-

Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. Maintain the temperature below 10°C throughout the addition. A white precipitate of the amide will form immediately.

-

After the addition is complete, continue stirring the mixture for an additional 30-60 minutes.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove ammonium salts, and then with a small amount of cold ether or hexane to aid in drying.

-

Dry the product under vacuum to yield this compound.

-

Method B: Activation via Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another excellent reagent for generating acyl chlorides. It often provides higher yields and cleaner reactions under milder conditions than thionyl chloride, though it is more expensive[5].

Causality and Mechanism: The reaction mechanism is similar to that of thionyl chloride but proceeds through an acyl oxalyl chloride intermediate. When DMF is used as a catalyst, a Vilsmeier reagent is formed in situ, which is the active species that converts the acid to the acyl chloride[5]. The byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are all gaseous, facilitating an easy work-up[6].

Experimental Protocol:

-

Acyl Chloride Formation:

-

Dissolve 2-Fluoro-6-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as DCM or THF under a nitrogen atmosphere.

-

Add a catalytic amount of DMF (1-2 drops) with stirring.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add oxalyl chloride (~1.2-1.5 eq) dropwise. Vigorous gas evolution will be observed[6].

-

After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.

-

Remove the solvent and excess reagent by rotary evaporation to yield the crude acyl chloride.

-

-

Amide Formation (Ammonolysis):

-

Follow the same procedure as described in Section 2.1, Step 2.

-

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

| Reagent Cost | Lower | Higher |

| Reaction Temp. | Reflux (Higher) | 0°C to RT (Milder) |

| Byproducts | SO₂, HCl | CO, CO₂, HCl |

| Typical Yields | Good to Excellent | Often higher, cleaner reaction |

| Key Advantage | Cost-effective for large scale[2] | Milder conditions, suitable for sensitive substrates[5] |

Pathway II: Controlled Hydrolysis of 2-Fluoro-6-(trifluoromethyl)benzonitrile

This pathway offers an alternative route, particularly if the corresponding benzonitrile is a more accessible starting material. The primary challenge of this method is controlling the reaction to stop at the amide stage, as the amide can be further hydrolyzed to the carboxylic acid under the same conditions[1].

Causality and Mechanism: The hydrolysis can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water. The resulting imidic acid tautomerizes to the amide. Over-hydrolysis can occur if the reaction is allowed to proceed for too long or at too high a temperature[7].

A patent (CN113698315A) describes a synthetic method where a substituted benzonitrile is hydrolyzed to the corresponding benzamide[8]. The key to success is careful monitoring and optimization of reaction time, temperature, and catalyst concentration[1].

Experimental Protocol (Representative):

-

To a solution of 2-Fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent (e.g., acetic acid or a mixture of sulfuric acid and water), add the hydrolyzing agent.

-

Heat the reaction mixture to a controlled temperature (e.g., 80-100°C).

-

Monitor the reaction progress closely using TLC or HPLC. The goal is to quench the reaction when the concentration of the desired amide is at its maximum.

-

Upon reaching the optimal conversion, cool the reaction mixture and pour it onto ice water.

-

Neutralize the mixture carefully with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the crude amide.

-

Filter the solid, wash with water, and dry. Further purification can be achieved by recrystallization.

Synthesis of the Key Precursor: 2-Fluoro-6-(trifluoromethyl)benzoic acid

Method: Ortho-Lithiation and Carboxylation

This method leverages the directing effect of the fluorine atom to achieve selective metalation at the C2 position of 1-fluoro-3-(trifluoromethyl)benzene (also known as 3-fluorobenzotrifluoride). The resulting aryllithium species is then quenched with solid carbon dioxide (dry ice) to form the carboxylate salt, which yields the desired acid upon protonation[9].

Caption: Synthesis of the precursor acid via ortho-lithiation.

Experimental Protocol Outline:

-

Dissolve 1-fluoro-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen or argon atmosphere.

-

Cool the solution to -78°C (acetone/dry ice bath).

-

Slowly add a solution of n-butyllithium (n-BuLi, ~1.1 eq) in hexanes dropwise, maintaining the temperature below -70°C. Stir for 1-2 hours at this temperature.

-

In a separate flask, place an excess of crushed dry ice.

-

Transfer the cold aryllithium solution onto the dry ice via cannula.

-

Allow the mixture to warm slowly to room temperature.

-

Quench the reaction with water and acidify with aqueous HCl (e.g., 1-2 M) to a pH of ~1-2.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid[9][10].

Safety and Handling

-

Thionyl Chloride & Oxalyl Chloride: Both are corrosive and react violently with water. They are lachrymators and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water and protic solvents. All reactions involving n-BuLi must be conducted under a strictly inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe/cannula techniques.

-

Trifluoromethylated Compounds: While this compound itself is classified as a skin and eye irritant[11], many organofluorine compounds can have unique toxicological profiles. Always consult the Safety Data Sheet (SDS) before handling any new compound.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through the amidation of its corresponding carboxylic acid. The choice between using thionyl chloride or oxalyl chloride for the activation step depends on the scale of the reaction, cost considerations, and the sensitivity of other functional groups in the molecule. The thionyl chloride route is generally favored for its cost-effectiveness, while the oxalyl chloride method provides a milder alternative. For situations where the precursor acid is unavailable, synthesis via ortho-lithiation of 1-fluoro-3-(trifluoromethyl)benzene presents a viable and high-yielding approach. Careful attention to reaction conditions and safety protocols is paramount for the successful and safe execution of these synthetic pathways.

References

- Fiasella, A. et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.

- Liguori, A. et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. ResearchGate.

- Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions.

- Fiasella, A. et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters. Note: While the title is the same as[12] and[2], this may refer to a specific publication or preprint. A general search leads to the RSC Advances paper.

- LibreTexts Chemistry. (2022). Chemistry of Amides.

- Google Patents. (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Autechem. Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine.

- ResearchGate. Control experiments using carboxylic acid to react with oxalyl chloride, and followed by reaction with amines.

- Movassaghi, M. et al. (2016). Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. PMC - NIH.

- Organic Syntheses. PREPARATION OF (E)-4-(4-CHLOROPHENYL)-2-OXO-3-BUTENOIC ACID PYRROLIDIDE.

- Google Patents. (2020). CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.

- Stenutz. 2-fluoro-6-(trifluoromethyl)benzoic acid.

- Google Patents. (1975). US3920670A - Process for hydrolysis of nitriles.

- PubChem. 2-Bromo-1-chloro-3-(trifluoromethyl)benzene.

- Kedrowski, B. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/C5RA24527C [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 5. Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]

- 8. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 9. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chemicalbook.com [chemicalbook.com]

The Trifluoromethyl Benzamide Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Trifluoromethyl Groups in Benzamide-Based Drug Design

The trifluoromethyl (-CF3) group has emerged as a cornerstone in contemporary medicinal chemistry, and its incorporation into the benzamide scaffold has yielded a plethora of biologically active molecules with significant therapeutic potential. The unique physicochemical properties of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, profoundly influence the pharmacokinetic and pharmacodynamic profiles of parent molecules. When appended to the versatile benzamide framework, a common structural motif in numerous approved drugs, the trifluoromethyl group can enhance binding affinity to biological targets, improve membrane permeability, and block metabolic degradation, thereby augmenting the overall efficacy and druglikeness of the compound. This guide provides a comprehensive technical overview of the diverse biological activities of trifluoromethyl-containing benzamides, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic promise.

I. Anticancer Activity: Targeting the Engines of Malignancy

Trifluoromethyl-containing benzamides have demonstrated significant potential as anticancer agents, primarily by targeting key enzymes and signaling pathways that drive tumor growth and proliferation. A prominent mechanism of action for many of these compounds is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.

Mechanism of Action: Kinase Inhibition and Beyond

Several trifluoromethyl-containing benzamides have been identified as potent inhibitors of various kinases, including receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and non-receptor tyrosine kinases. Inhibition of the EGFR signaling pathway, for instance, can block downstream cascades that promote cell proliferation and survival. Some compounds have also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of trifluoromethyl-containing benzamides is highly dependent on the position and substitution pattern of the trifluoromethyl group on the benzamide scaffold. For instance, studies have shown that the placement of the -CF3 group on either the benzoyl or the aniline moiety can significantly impact the potency and selectivity of kinase inhibition. Furthermore, the nature and position of other substituents on the aromatic rings can modulate the compound's activity.

Data Summary: In Vitro Anticancer Activity

| Compound Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Trifluoromethylquinolines | Various | In vitro anticancer activity | Good activity, some > Doxorubicin | |

| Trifluoromethyl Pyrimidine Derivatives | PC3, K562, HeLa, A549 | Anticancer activity | Moderate | |

| 3,5-Bis(trifluoromethyl)phenylsulfonamides | MiaPaCa-2 (pancreatic) | Cell growth inhibition | 2.97 |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of trifluoromethyl-containing benzamides on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethyl-containing benzamide compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Trifluoromethyl-containing benzamides have shown promise in this area, exhibiting activity against a range of pathogenic bacteria.

Mechanism of Action

The precise mechanisms by which trifluoromethyl-containing benzamides exert their antimicrobial effects are still under investigation. However, some studies suggest that they may interfere with essential bacterial cellular processes. For example, some trifluoromethyl-containing benzimidazole derivatives, which share structural similarities with benzamides, have been shown to bind to bacterial enzymes.

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum and potency of these compounds are influenced by the substitution pattern on the benzamide core. For instance, the presence of specific trifluoromethylated groups like trifluoromethylthio (SCF3) and pentafluorosulfanyl (SF5) on (1,3,4-oxadiazol-2-yl)benzamides has been shown to confer bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA).

Data Summary: In Vitro Antimicrobial Activity

| Compound Class | Target Organism | Activity | Reference |

| (1,3,4-oxadiazol-2-yl)benzamides | MRSA, VRSA, VRE | Potent, some bactericidal | |

| Trifluoromethyl Benzimidazoles | E. coli, S. aureus | Good binding affinities | |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | Good antibacterial effect |

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This protocol provides a qualitative assessment of the antimicrobial activity of trifluoromethyl-containing benzamides.

Principle: The disk diffusion method involves placing a filter paper disc impregnated with the test compound onto an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disc into the agar, and if it is effective at inhibiting microbial growth, a clear zone of inhibition will appear around the disc.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disc Application: Aseptically place sterile filter paper discs impregnated with known concentrations of the trifluoromethyl-containing benzamide compounds onto the surface of the agar plate. A disc impregnated with the solvent used to dissolve the compounds should be used as a negative control, and a disc with a standard antibiotic as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (including the disc) in millimeters.

-

Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and trifluoromethyl-containing benzamides have been investigated for their potential to mitigate inflammatory responses.

Mechanism of Action

The anti-inflammatory effects of some benzamides are thought to be mediated through the inhibition of pro-inflammatory signaling pathways. For example, certain benzamides and nicotinamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and the activity of the transcription factor NF-κB, a key regulator of the inflammatory response.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory properties of these compounds are influenced by the overall molecular structure. Late-stage functionalization of known anti-inflammatory drugs with a trifluoromethyl group has been explored as a strategy to enhance their activity.

Data Summary: In Vivo Anti-inflammatory Activity

| Compound Class | In Vivo Model | Effect | Reference |

| N-substituted benzamides | LPS-induced TNFα in mice | Dose-dependent inhibition | |

| Fluorophenyl benzimidazole | L-NAME-induced hypertensive rats | Anti-inflammatory properties | |

| Benzenesulphonamide derivatives | Carrageenan-induced rat paw edema | Significant inhibition |

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for acute anti-inflammatory activity.

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rat, inducing an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the trifluoromethyl-containing benzamide compound or vehicle (control) to the rats, typically via oral gavage or intraperitoneal injection. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the volume of the injected paw at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group at each time point.

IV. Other Biological Activities

Beyond the well-documented anticancer, antimicrobial, and anti-inflammatory properties, trifluoromethyl-containing benzamides have shown potential in other therapeutic areas. For instance, certain derivatives have been investigated as cholesteryl ester transfer protein (CETP) inhibitors for the management of hyperlipidemia. Additionally, some have been explored as Hedgehog signaling pathway inhibitors.

Conclusion and Future Perspectives

The trifluoromethyl-containing benzamide scaffold is a remarkably versatile and privileged structure in drug discovery. The strategic incorporation of the trifluoromethyl group has consistently led to the development of compounds with potent and diverse biological activities. The continued exploration of the vast chemical space around this scaffold, coupled with a deeper understanding of the underlying mechanisms of action, holds immense promise for the discovery of novel therapeutics to address a wide range of human diseases. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, enhancing their target selectivity, and exploring their potential in combination therapies.

References

- Okoye, F. B., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.

- [No Author Provided]. (n.d.). Bioassays for anticancer activities. PubMed. [Link]

- [No Author Provided]. (n.d.). Cytotoxic assays for screening anticancer agents. PubMed. [Link]

- [No Author Provided]. (n.d.).

- Akpinar, E. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review.

- [No Author Provided]. (

An In-Depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzamides in Medicinal Chemistry

2-Fluoro-6-(trifluoromethyl)benzamide is a halogenated aromatic compound that holds significant interest as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules is a well-established strategy to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and known applications of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

The benzamide moiety itself is a common scaffold in a multitude of biologically active compounds, including antibacterial and antiparasitic agents.[1][2] The specific substitution pattern of a fluorine atom and a trifluoromethyl group at the 2 and 6 positions of the benzamide ring, respectively, creates a unique electronic and steric environment that can profoundly influence its pharmacological profile. A notable application of a closely related precursor, 2-fluoro-6-(trifluoromethyl)benzylamine, is in the synthesis of Elagolix, an orally active nonpeptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[3][4][5] This underscores the relevance of the 2-fluoro-6-(trifluoromethyl)phenyl scaffold in constructing complex and therapeutically important molecules.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 3-fluorobenzotrifluoride. The key steps involve the ortho-lithiation and subsequent carboxylation to form the corresponding benzoic acid, followed by amidation.

Part 1: Synthesis of the Precursor - 2-Fluoro-6-(trifluoromethyl)benzoic acid

A robust method for the synthesis of the key intermediate, 2-fluoro-6-(trifluoromethyl)benzoic acid, is detailed in Chinese patent CN111909040A.[6] This procedure utilizes n-butyllithium for regioselective ortho-lithiation of 3-fluorobenzotrifluoride, followed by quenching with carbon dioxide to yield the desired carboxylic acid.

Experimental Protocol:

-

Under a nitrogen atmosphere, dissolve 3-fluorobenzotrifluoride (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -65 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Bubble dry carbon dioxide gas through the reaction mixture for 1 hour.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with water and acidify with 2M HCl to a pH of approximately 2.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-6-(trifluoromethyl)benzoic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Part 2: Amidation of 2-Fluoro-6-(trifluoromethyl)benzoic acid

Experimental Protocol:

-

To a solution of 2-fluoro-6-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the stirred solution.

-

Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) portion-wise.

-

To this activated ester solution, add a solution of aqueous ammonia (excess) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₄NO | N/A |

| Molecular Weight | 207.13 g/mol | N/A |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DCM, ethyl acetate, and methanol. | Predicted |

| pKa | Not available | N/A |

Spectroscopic Characterization:

While specific experimental spectra for this compound are not publicly available, the expected NMR characteristics can be predicted based on the analysis of structurally similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the phenyl ring. The amide protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms. The trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule.[8] It is expected to show two distinct signals: a singlet for the trifluoromethyl group and a multiplet for the fluorine atom attached to the aromatic ring. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment.[9]

Biological Activity and Applications in Drug Discovery

The biological activity of this compound itself has not been extensively reported in peer-reviewed literature. However, the benzamide scaffold and the presence of trifluoromethyl groups are associated with a wide range of pharmacological activities.

-

Antibacterial Agents: Benzamide derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ.[1] The 2,6-difluorobenzamide motif, in particular, has shown promise in this area.[10] It is plausible that this compound could exhibit similar antibacterial properties.

-

Antiparasitic Agents: 2-(Trifluoromethyl)benzimidazole derivatives have demonstrated significant in vitro activity against protozoa such as Giardia lamblia and Entamoeba histolytica.[2] This suggests that the trifluoromethylphenyl moiety could be a valuable pharmacophore in the development of novel antiparasitic drugs.

-

Pharmaceutical Intermediate: As previously mentioned, the closely related compound, 2-fluoro-6-(trifluoromethyl)benzylamine, is a key intermediate in the synthesis of Elagolix, a GnRH antagonist used for the treatment of endometriosis.[3][4][5][11][12] This highlights the primary and most well-documented application of the 2-fluoro-6-(trifluoromethyl)phenyl scaffold as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). The strategic placement of the fluoro and trifluoromethyl groups in Elagolix is critical for its binding to the GnRH receptor and its overall pharmacokinetic profile.

Conclusion and Future Perspectives

This compound is a valuable synthetic intermediate with significant potential in drug discovery. Its synthesis from readily available starting materials is straightforward, and its unique substitution pattern offers desirable properties for the development of novel therapeutic agents. While direct biological data on this specific compound is limited, the established importance of the 2-fluoro-6-(trifluoromethyl)phenyl scaffold in the marketed drug Elagolix provides a strong impetus for its further exploration. Future research should focus on the detailed biological evaluation of this compound and its derivatives to uncover their potential as antibacterial, antiparasitic, or other therapeutic agents. The development of a more extensive physicochemical and spectroscopic database for this compound would also be highly beneficial to the scientific community.

References

- Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine. (URL not available)

- CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.

- Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conform

- Elagolix Sodium Compositions and Processes (2019). Semantic Scholar. ([Link])

- Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. ([Link])

- Synthesis and Antiparasitic Activity of 2-(trifluoromethyl)

- Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition.

- 2,3-Difluoro-6-(trifluoromethyl)benzamide | C8H4F5NO | CID 22010119. PubChem. ([Link])

- Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxyl

- Benzamide, 2-fluoro-3-trifluoromethyl-N,N-dipropyl- - Optional[13C NMR]. SpectraBase. ([Link])

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. ([Link])

- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. NIH. ([Link])

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. ([Link])

- Fluorine NMR. (URL not available)

- Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives.

- 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. ([Link])

- Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. ([Link])

- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

Sources

- 1. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biophysics.org [biophysics.org]

- 9. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Elagolix Sodium Compositions and Processes (2019) | Niharika Chauhan | 5 Citations [scispace.com]

- 12. elagolix synthesis - chemicalbook [chemicalbook.com]

Whitepaper: A Technical Guide to the Discovery of Novel Benzamide Derivatives

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs with diverse pharmacological activities.[1][2] Its remarkable versatility and "privileged" status stem from its ability to form key hydrogen bond interactions with a wide array of biological targets. This guide provides an in-depth technical overview of the modern drug discovery process for novel benzamide derivatives. We will explore the rationale behind target selection, detail robust synthetic methodologies, elucidate the principles of structure-activity relationship (SAR) optimization, and outline the critical steps for structural characterization and preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation therapeutics.

The Benzamide Core: A Privileged Scaffold in Drug Discovery

The simple yet elegant structure of benzamide, a benzoic acid amide, provides a rigid platform for molecular recognition. The amide moiety is a potent hydrogen bond donor and acceptor, allowing it to anchor ligands within the active sites of enzymes and receptors. This fundamental interaction is leveraged across numerous therapeutic areas.

Benzamide derivatives have been successfully developed as:

-

Antipsychotic Agents: Modulating dopaminergic and serotonergic pathways.[3][4][5][6]

-

Anticancer Agents: Targeting key enzymes in DNA repair and cell cycle regulation like PARP-1 and Histone Deacetylases (HDACs).[7][8][9]

-

Anti-emetic Agents: Primarily through dopamine receptor antagonism.

-

Antidiabetic Agents: Acting as glucokinase activators.[10]

-

Neuroprotective Agents: Targeting enzymes implicated in neurodegenerative diseases like Alzheimer's.[11][12]

-

Antiviral and Antimicrobial Agents: Exhibiting a broad spectrum of activity against various pathogens.[13][14][15]

The discovery process for novel derivatives is a multi-stage endeavor that integrates computational design, synthetic chemistry, and rigorous biological evaluation.

The Modern Drug Discovery Workflow